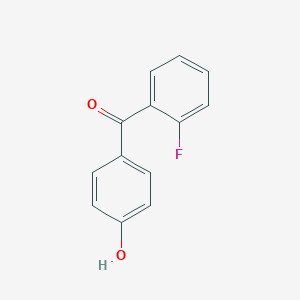

2-Fluoro-4'-hydroxybenzophenone

Description

Significance of Fluorinated Hydroxybenzophenone Scaffolds in Academic Inquiry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. eurekaselect.comnih.gov Fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. eurekaselect.comsciencedaily.com The presence of a hydroxyl group offers a site for hydrogen bonding, which is crucial for molecular recognition and can be a key interaction in biological systems. nih.gov

The combination of these two features in the hydroxybenzophenone scaffold has made these compounds attractive for investigation. For instance, fluorinated benzophenone (B1666685) derivatives have been explored for their potential in treating Alzheimer's disease by inhibiting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov The benzophenone framework itself is considered a "ubiquitous structure in medicinal chemistry," found in both naturally occurring molecules and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org

Overview of Prior Research on Benzophenone Derivatives and Related Structures

Benzophenone and its derivatives have a long history of application in diverse areas. They are widely used as photoinitiators in polymer chemistry, as UV-filters in sunscreens and cosmetics, and as additives to protect plastics and coatings from UV degradation. mdpi.commdpi.commarketresearchfuture.com Their ability to absorb UV radiation is a key property driving this utility. mdpi.com

In the realm of medicinal chemistry, research has shown that the biological activity of benzophenone derivatives is highly dependent on the substitution pattern on their aryl rings. nih.gov Various synthetic benzophenones are components of marketed drugs. rsc.org For example, a series of benzophenone derivatives were synthesized and evaluated as potent and selective inhibitors of HIV-1 reverse transcriptase. nih.govacs.org Research has also explored their use in developing treatments for multidrug-resistant cancers and as antiproliferative agents. nih.gov Furthermore, the benzophenone core is integral to materials used in organic light-emitting diodes (OLEDs). mdpi.com

The synthesis of hydroxybenzophenones has been a subject of extensive research. Methods like the Friedel-Crafts reaction have been traditionally employed. google.com For instance, 4-fluoro-4'-hydroxybenzophenone (B1295144), an isomer of the title compound, is a known precursor for poly(arylene ether ketones), and processes for its preparation and purification have been developed to minimize isomeric impurities like 2-fluoro-4'-hydroxybenzophenone. googleapis.comepo.org

Research Gaps and Future Directions in this compound Investigations

While significant research exists on benzophenone derivatives generally, and on the isomeric 4-fluoro-4'-hydroxybenzophenone, specific investigations into this compound are less common. Much of the existing literature mentions it as a minor, often undesired, isomer formed during the synthesis of the 4,4'-substituted compound. googleapis.comepo.org

This presents a clear research gap and an opportunity for future investigations. A primary future direction would be the development of selective and high-yield synthetic routes specifically for this compound. This would enable a more thorough investigation of its unique properties.

Further research should focus on a comprehensive characterization of its physicochemical and biological properties. Exploring its potential in medicinal chemistry is a promising avenue. Given the activities of other fluorinated benzophenones, investigating its inhibitory potential against various enzymes or its utility as a scaffold for new therapeutic agents is warranted. Its photophysical properties should also be studied to determine its suitability for applications in materials science, such as in OLEDs or as a specialized photo-probe. The development of research and innovations aimed at creating benzophenone derivatives with enhanced UV absorption capabilities is an ongoing area of interest. marketresearchfuture.com360iresearch.com

Compound Properties and Data

Below are tables detailing the known properties of this compound.

| Identifier Type | Value |

|---|---|

| CAS Number | 101969-75-9 scbt.comchemicalbook.com |

| Molecular Formula | C13H9FO2 scbt.comchemicalbook.comuni.lu |

| IUPAC Name | (2-fluorophenyl)-(4-hydroxyphenyl)methanone uni.lu |

| InChI | InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H uni.lu |

| InChIKey | FHFDJJWFCDGBEM-UHFFFAOYSA-N uni.lu |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F uni.lu |

| Property | Value |

|---|---|

| Molecular Weight | 216.21 g/mol scbt.comchemicalbook.com |

| Monoisotopic Mass | 216.05865 Da uni.lu |

| XlogP (predicted) | 3.1 uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFDJJWFCDGBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382522 | |

| Record name | 2-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101969-75-9 | |

| Record name | 2-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Hydroxybenzophenone

Established Synthetic Pathways for Substituted Hydroxybenzophenones

The construction of the benzophenone (B1666685) core is a cornerstone of organic synthesis, with several reliable methods being widely utilized. These methods are often tailored to the specific substitution patterns required in the final product.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and versatile method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group, representing a primary route to benzophenone derivatives. The reaction typically involves the acylation of an electron-rich aromatic compound with a benzoyl chloride or benzoic acid derivative in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

For the synthesis of hydroxybenzophenones, phenol (B47542) or its derivatives are common starting materials. One approach involves the reaction of phenol with a substituted benzoyl chloride. google.com For instance, high-purity 4-hydroxybenzophenone (B119663) can be prepared by reacting phenol and benzoyl chloride in a solvent like chlorobenzene (B131634) with AlCl₃ as the catalyst. google.com The reaction conditions, such as temperature and reactant ratios, are controlled to optimize the yield. google.com

An alternative strategy involves using a substituted benzoic acid as the acylating agent precursor. In a process for preparing 4-fluoro-4'-hydroxybenzophenone (B1295144), 4-hydroxybenzoic acid is first converted in situ to its more reactive acid chloride using thionyl chloride. googleapis.com This intermediate then acylates fluorobenzene (B45895) in the presence of aluminum chloride to yield the target benzophenone. googleapis.com This method has been shown to produce the desired product in high yield, although it is often accompanied by the formation of isomeric byproducts. googleapis.com

The general conditions for Friedel-Crafts acylation in the synthesis of hydroxybenzophenones are summarized in the table below.

| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoyl chloride | Phenol | AlCl₃ | Chlorobenzene | 40-70 | >80 | google.com |

| 4-Hydroxybenzoic acid / Thionyl chloride | Fluorobenzene | AlCl₃ | Fluorobenzene | 60-90 | ~90 | googleapis.com |

| Trichloromethylbenzene | Phenol | AlCl₃ | 1,2-Dichloroethane | 0-25 | 85 | google.com |

Palladium-Catalyzed Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming C-C bonds. These methods offer alternative pathways that can sometimes provide greater functional group tolerance and regioselectivity compared to classical methods. For the synthesis of substituted arenes, including precursors to benzophenones, palladium-catalyzed benzannulation reactions have been developed. These reactions can create densely substituted benzene (B151609) derivatives from smaller components. nih.gov

While direct palladium-catalyzed synthesis of 2-fluoro-4'-hydroxybenzophenone is not widely documented, related palladium-catalyzed C-H activation and functionalization reactions demonstrate the potential of this approach. For example, palladium catalysts have been used for the C-H activation of anilines and subsequent reaction with epoxides to form β-hydroxy compounds, showcasing the catalyst's ability to functionalize specific positions on an aromatic ring. rsc.org Furthermore, palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones provides a route to flavanones and flavones, which share a structural relationship with hydroxybenzophenones. nih.gov These examples suggest that a directed, palladium-catalyzed C-H acylation or a cross-coupling reaction between a fluorinated aryl species and a hydroxylated aryl species could be a viable, though less traditional, strategy for synthesizing the target compound.

Hydrolysis and Demethylation Routes for Hydroxybenzophenones

Hydroxybenzophenones can also be synthesized by modifying a pre-existing benzophenone core. Two common methods are the hydrolysis of a halogenated benzophenone and the demethylation of a methoxy-substituted benzophenone.

The hydrolysis route typically involves converting a more readily available halo-benzophenone into the desired hydroxybenzophenone. For example, 4-hydroxybenzophenone can be prepared by the hydrolysis of 4-chlorobenzophenone (B192759) under high temperature and pressure, using a copper oxide catalyst. google.com This method, however, requires forcing conditions and a pre-synthesized halogenated precursor. google.com

Targeted Synthesis of this compound

The synthesis of a specific isomer like this compound requires careful control over the reaction to direct the substituents to their desired positions. This presents significant challenges, particularly in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.

Regioselectivity Challenges in Isomer Formation

When using substituted aromatic compounds as starting materials in Friedel-Crafts acylation, the formation of constitutional isomers is a common problem. In the synthesis of fluorinated hydroxybenzophenones, the directing effects of the substituents on the two aromatic rings determine the final positions of the carbonyl bridge.

In the synthesis of the isomeric 4-fluoro-4'-hydroxybenzophenone, the reaction of 4-hydroxybenzoic acid (or its acid chloride) with fluorobenzene typically yields the desired 4-fluoro isomer as the major product. googleapis.com However, a minor but significant amount of the this compound isomer is also formed. googleapis.comepo.org The formation of this undesired isomer is a direct consequence of the ortho-, para-directing nature of the fluorine substituent on the fluorobenzene ring. While the para-position is sterically more accessible, acylation can still occur at the ortho-position, leading to the 2-fluoro isomer. The presence of this isomer can be detrimental to certain applications, such as polymerization, necessitating difficult purification steps. epo.org

A European patent details a process where the synthesis of 4-fluoro-4'-hydroxybenzophenone results in a product containing 1% to 10% by weight of the this compound isomer. epo.org This highlights the inherent challenge in achieving perfect regioselectivity in these reactions.

Optimization of Reaction Conditions and Yields

To maximize the yield of the desired product and minimize the formation of unwanted isomers, optimization of reaction conditions is crucial. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

In the Friedel-Crafts synthesis of 4-hydroxybenzophenone, a yield of 90% was achieved by carefully controlling the molar ratios of the reactants and the Lewis acid catalyst, and by staging the reaction temperature. google.com Similarly, the synthesis of 4-fluoro-4'-hydroxybenzophenone via the acylation of fluorobenzene with a 4-hydroxybenzoic acid derivative achieved yields of approximately 90% under optimized conditions, though this was still accompanied by the 2-fluoro isomer impurity. googleapis.com

The purification of the final product is also a critical step in optimizing the effective yield of the desired isomer. A patented process describes the purification of 4-fluoro-4'-hydroxybenzophenone contaminated with the 2-fluoro isomer. epo.org The method involves dissolving the isomeric mixture in an aqueous base and then carefully acidifying the solution to a pH of not less than 9. This causes the preferential precipitation of the less acidic 4-fluoro isomer, leaving the more acidic 2-fluoro isomer in the solution. epo.org This process can significantly reduce the concentration of the 2-fluoro impurity, as demonstrated in the table below.

| Initial % of 2-fluoro isomer | Base | Acid | Final pH | Final % of 2-fluoro isomer | Recovery (%) | Reference |

| 1.2 | NaOH (aq) | HCl (aq) | 9.5 | 0.5 | 93 | epo.org |

| 1.96 | KOH (aq) | HCl (aq) | 9.6 | 0.47 | 93.5 | epo.org |

| 1.95 | NaOH (aq) | Acetic Acid (aq) | 9.75 | 0.71 | 91.9 | epo.org |

This post-synthesis optimization by purification is essential for obtaining high-purity material required for further applications.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound has evolved to incorporate modern techniques that enhance efficiency, yield, and environmental compatibility. These methods focus on overcoming the limitations of traditional Friedel-Crafts acylation, such as harsh reaction conditions and the use of stoichiometric amounts of catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of Friedel-Crafts acylation to produce benzophenone derivatives, microwave irradiation can significantly reduce reaction times and improve yields. scirp.org The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. scirp.org While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the general principles of microwave-assisted Friedel-Crafts acylation can be applied. For instance, the reaction of phenol with 2-fluorobenzoyl chloride could potentially be accelerated under microwave irradiation, likely in the presence of a suitable catalyst. scirp.orgrsc.org The use of microwave heating has been shown to be particularly effective for intramolecular Friedel-Crafts reactions, suggesting its potential for the synthesis of cyclic derivatives from appropriately substituted benzophenones. scirp.org

Use of Ionic Liquids and Zeolite Catalysis in Benzophenone Synthesis

In the pursuit of greener chemical processes, ionic liquids and zeolites have gained attention as alternative catalysts and reaction media for benzophenone synthesis.

Ionic Liquids: Ionic liquids, which are salts with low melting points, can function as both solvents and catalysts in Friedel-Crafts acylation reactions. biotage.co.jp Their use can circumvent the need for volatile and often hazardous organic solvents. biotage.co.jp Research has shown that ionic liquids derived from aluminum chloride (AlCl₃) and 1-butyl-3-methylimidazolium chloride ([bmim]Cl) can effectively catalyze the acylation of aromatic compounds. biotage.co.jp While a specific protocol for this compound is not explicitly documented, the general methodology involves reacting an aromatic substrate with an acylating agent in the presence of the ionic liquid, which can often be recycled. biotage.co.jp

Zeolite Catalysis: Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts, offering advantages such as reusability, and shape-selectivity. mdpi.com In the synthesis of hydroxybenzophenones, zeolites like H-beta have demonstrated superior performance in the benzoylation of phenol with benzoic acid. mdpi.com These catalysts facilitate the reaction under solvent-free conditions, contributing to a more environmentally friendly process. mdpi.com The reaction mechanism over zeolites can differ from traditional methods and may involve the bimolecular reaction between a primary product, like phenyl benzoate, and phenol to form the hydroxybenzophenone. mdpi.com The choice of zeolite can influence the regioselectivity of the acylation, a critical factor in the synthesis of a specific isomer like this compound. mdpi.com

Derivatization Strategies and Analog Synthesis

The functional groups of this compound, namely the fluorine atom and the hydroxyl group, are prime targets for modification to create a library of analogs for various applications, including structure-activity relationship (SAR) studies in drug discovery.

Modification of Halogen and Hydroxyl Substituents for Structure-Activity Relationship Studies

The biological activity of a molecule can be finely tuned by altering its substituents. In the case of benzophenone derivatives, modifications to the halogen and hydroxyl groups can significantly impact their properties.

Fluorine Substitution: The position and number of fluorine atoms on the benzophenone scaffold are critical for biological activity. SAR studies on other fluorinated benzophenones have shown that these modifications can influence inhibitory activity against various enzymes. acs.org

Hydroxyl Group Modification: The hydroxyl group can be etherified or esterified to explore its role in binding to biological targets. For example, replacing the hydroxyl group with a methoxy (B1213986) group or other ether linkages can alter the compound's hydrogen bonding capacity and lipophilicity, which are key determinants of pharmacological activity. acs.org

Systematic modifications of these groups on the this compound core would be a logical step in the rational design of new bioactive molecules.

Introduction of Additional Functional Groups for Enhanced Reactivity

To enhance the utility of this compound as a synthetic intermediate, additional functional groups can be introduced onto its aromatic rings. This can be achieved through various organic reactions:

Nitration and Reduction: Introduction of a nitro group, followed by reduction to an amine, can provide a handle for further functionalization, such as amide bond formation. acs.org

Alkylation: The phenolic hydroxyl group can be alkylated to introduce a variety of side chains, which can be further functionalized. acs.org

These modifications can increase the reactivity of the molecule and allow for its incorporation into a wider range of complex structures.

Synthesis of Polyketone Esters and Fluorene (B118485) Derivatives from Benzophenone Building Blocks

Benzophenone derivatives are valuable precursors for the synthesis of high-performance polymers and complex heterocyclic systems.

Polyketone Esters: While the direct synthesis of polyketone esters from this compound is not explicitly described, this class of polymers is generally synthesized from di-functional monomers. The structural features of this compound could potentially be modified to create such a monomer for polycondensation reactions.

Fluorene Derivatives: Fluorenes and their derivatives, particularly fluorenones, are important for their applications in materials science and pharmaceuticals. The synthesis of fluorene derivatives can be achieved through intramolecular cyclization of appropriately substituted biphenyls. organic-chemistry.org In principle, derivatives of this compound could be designed to undergo such cyclization reactions, leading to novel fluorinated fluorene structures. The condensation of 9-fluorenone (B1672902) with phenols, often catalyzed by bifunctional ionic liquids, is a known route to bis(hydroxyphenyl)fluorene derivatives, highlighting the chemical relationship between these two classes of compounds. rsc.orgrsc.orgnih.gov

Spectroscopic Characterization and Elucidation of 2 Fluoro 4 Hydroxybenzophenone

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a detailed fingerprint of the molecular structure of 2-Fluoro-4'-hydroxybenzophenone. Theoretical calculations using density functional theory (DFT) have been instrumental in assigning the observed vibrational modes. scispace.com The molecule, with 25 atoms, possesses 69 fundamental modes of vibration. scispace.com

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Assignments

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. Theoretical calculations often show slightly higher frequencies than experimental observations for many vibrational modes. scispace.com

Key assignments from experimental and theoretical studies include:

O-H Vibrations: The hydroxyl group (O-H) stretching vibration is a prominent feature, typically observed in the high-frequency region of the spectrum.

C=O Stretching: The carbonyl (C=O) stretching vibration is another strong, characteristic band.

C-H Vibrations: Aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹. nih.gov Out-of-plane C-H deformation bands are also observed at lower frequencies. nih.gov

C-F Stretching: The carbon-fluorine (C-F) stretching vibration is a key indicator of the fluorine substitution on the benzoyl ring.

Ring Vibrations: The phenyl rings exhibit several characteristic in-plane and out-of-plane bending and stretching vibrations.

A comparison of experimental and calculated FT-IR frequencies for this compound is presented below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H Stretch | - | - | Stretching of the hydroxyl group |

| C=O Stretch | - | - | Stretching of the carbonyl group |

| Aromatic C-H Stretch | - | >3000 | Stretching of C-H bonds in the phenyl rings |

| C-F Stretch | - | - | Stretching of the carbon-fluorine bond |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The simulated Raman spectrum, along with experimental data, aids in a comprehensive vibrational analysis. scispace.com

Key features in the Raman spectrum of this compound include:

Symmetric Ring Breathing: The symmetric stretching of the phenyl rings often gives rise to a strong Raman signal.

C-C Stretching: Various C-C stretching modes within the phenyl rings and connecting the rings to the carbonyl group are Raman active.

In-plane and Out-of-plane Deformations: Deformations of the molecular skeleton are also observable.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Symmetric Ring Breathing | - | - | Symmetric stretching of the phenyl rings |

| C-C Stretch | - | - | Stretching of carbon-carbon bonds |

| C-H In-plane Bend | - | - | In-plane bending of C-H bonds |

| C-F In-plane Bend | - | - | In-plane bending of the C-F bond |

Specific experimental and calculated Raman frequencies for all modes are not detailed in the provided search results. The table illustrates the expected types of Raman active vibrations.

Potential Energy Distribution Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netresearchgate.net This technique is crucial for accurately interpreting complex vibrational spectra, especially for molecules with many atoms where vibrational coupling is common. researchgate.netnih.gov

For this compound, PED analysis helps to:

Resolve Ambiguities: It clarifies the nature of vibrations that are mixtures of several types of motion.

Confirm Assignments: PED analysis validates the assignments made based on empirical correlations and group frequencies.

Understand Coupling: It reveals the extent of coupling between different vibrational modes within the molecule.

The process involves using force-field calculations derived from quantum chemical methods, such as DFT, to compute the PED for each calculated vibrational frequency. researchgate.net The results allow for a one-to-one correspondence between calculated and experimental vibrational bands.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence studies, provides insights into the electronic transitions and excited-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects on Absorption Maxima

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule, primarily of the π → π* and n → π* types. The solvent in which the spectrum is measured can significantly influence the position of the absorption maxima (λmax). slideshare.net

Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that when moving from the gas phase to a solvent phase, the maximum absorption wavelength of this compound shifts to a longer wavelength, a phenomenon known as a red shift or bathochromic shift. scispace.com This shift indicates that the excited state is more stabilized by the solvent than the ground state. nih.gov

The polarity of the solvent plays a crucial role in these shifts. youtube.com Polar solvents can interact with the solute through hydrogen bonding, which can affect the energy levels of the electronic states. youtube.commdpi.com For instance, n → π* transitions often experience a blue shift (hypsochromic shift) in polar solvents, while π → π* transitions typically undergo a red shift. nih.gov

| Solvent | Absorption Maxima (λmax) | Type of Shift |

| Gas Phase | - | - |

| Non-polar Solvent | - | - |

| Polar Solvent | - | Red Shift (Bathochromic) |

Specific experimental λmax values in different solvents are not available in the provided search results. The table illustrates the general trend observed for this type of molecule.

Fluorescence Quenching Phenomena and Mechanisms

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another substance, known as a quencher. This can occur through various mechanisms, including dynamic quenching and static quenching.

In the context of related compounds, studies have shown that fluorescence quenching can be a diffusion-limited process. nih.gov Dynamic quenching, for instance, occurs when the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. nih.gov This process is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.gov

For this compound, potential quenching mechanisms could involve:

Dynamic Quenching: Collisional deactivation of the excited state.

Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Energy Transfer: Non-radiative transfer of energy from the excited fluorophore to the quencher.

Electron Transfer: Transfer of an electron between the fluorophore and the quencher.

Further experimental studies, including steady-state and time-resolved fluorescence measurements, would be necessary to fully elucidate the specific quenching mechanisms at play for this compound with various quenchers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By mapping the chemical environments of NMR-active nuclei, primarily ¹H and ¹³C, it provides detailed information about molecular structure, connectivity, and conformation.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton types and their immediate electronic environment. For this compound, the ¹H NMR spectrum is expected to reveal the specific arrangement of protons on its two aromatic rings.

The structure contains seven aromatic protons and one hydroxyl proton, which are chemically non-equivalent, leading to a complex spectrum. The signals for the aromatic protons would typically appear in the downfield region (approximately 6.8 to 7.8 ppm) due to the deshielding effect of the aromatic rings. The hydroxyl proton (-OH) signal is expected to be a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

The protons on the 4'-hydroxyphenyl ring (labeled A', B') are expected to form a distinct AA'BB' splitting pattern, appearing as two doublets. The protons on the 2-fluorophenyl ring (labeled C, D, E, F) will show more complex splitting due to coupling with each other and with the fluorine atom (H-F coupling).

Expected ¹H NMR Data for this compound

| Assigned Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-A' | ~7.6 - 7.8 | Doublet (d) | Protons ortho to the carbonyl group on the hydroxy-substituted ring. |

| H-B' | ~6.8 - 7.0 | Doublet (d) | Protons meta to the carbonyl group, ortho to the hydroxyl group. |

| H-C, D, E, F | ~7.1 - 7.6 | Multiplet (m) | Complex pattern for protons on the fluorine-substituted ring due to H-H and H-F coupling. |

| -OH | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line thermofisher.com.

This compound has 13 carbon atoms. Due to molecular asymmetry, all 13 carbons are expected to be chemically distinct, giving rise to 13 unique signals in the ¹³C NMR spectrum. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field (190-200 ppm). The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (J-coupling), resulting in a doublet, a key feature for its identification. The remaining aromatic carbons will appear between approximately 115 and 165 ppm.

Expected ¹³C NMR Data for this compound

| Assigned Carbon(s) | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | ~194 - 196 | Carbonyl carbon, typically a singlet with low intensity. |

| C-F | ~158 - 162 | Aromatic carbon bonded to fluorine, appears as a large doublet due to C-F coupling. |

| C-OH | ~160 - 163 | Aromatic carbon bonded to the hydroxyl group. |

| Aromatic C-H & Quaternary C | ~115 - 140 | Signals for the remaining 10 aromatic carbons. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with a chromatographic separation method, it becomes a highly specific tool for identifying and quantifying compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry wikipedia.org. It is well-suited for the analysis of volatile and thermally stable compounds like benzophenone (B1666685) derivatives bldpharm.com. In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. As each compound elutes, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI) nih.gov.

For this compound (Molecular Weight: 216.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 216. The high-energy EI process would also cause the molecule to break apart into characteristic charged fragments sigmaaldrich.com. Key fragmentation pathways would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to benzoyl-type cations.

Expected Key Fragments in GC-MS (EI) of this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 216 | [C₁₃H₉FO₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₅O₂]⁺ | Hydroxybenzoyl cation, from cleavage of the C-C bond between the carbonyl and the fluorinated ring. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, from cleavage of the C-C bond and loss of CO. |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique used for detecting and quantifying trace amounts of compounds in complex mixtures sigmaaldrich.comnist.gov. It is particularly useful for analytes that are not sufficiently volatile or stable for GC-MS bldpharm.com.

In this method, the compound is first separated from a sample matrix using a UHPLC system, typically with a reversed-phase column. The eluent is then introduced into a mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and typically produces a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

For quantitative analysis, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ ion at m/z 217) is selected, fragmented in a collision cell, and a specific product ion is monitored. This process provides extremely high specificity and reduces background noise, allowing for very low limits of detection nist.gov. This technique is ideal for analyzing benzophenone derivatives in various matrices nist.gov.

Typical UHPLC-MS/MS Parameters for Analysis

| Parameter | Description |

|---|---|

| Separation Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol, often with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (ESI+) | m/z 217 [M+H]⁺ |

| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

Advanced Spectroscopic Techniques and Their Application to Benzophenone Derivatives

Beyond NMR and MS, other spectroscopic techniques are crucial for a full characterization of benzophenone derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group stretch, typically around 1630-1685 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenol (B47542) group. Characteristic C-F bond and aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone and its derivatives are known UV absorbers. They typically exhibit strong absorption bands corresponding to π→π* transitions and a weaker, longer-wavelength band for the n→π* transition of the carbonyl group. The exact position and intensity of these absorption bands are sensitive to the substituents on the aromatic rings and the polarity of the solvent, a phenomenon known as solvatochromism.

Computational Studies: Theoretical calculations, such as those using Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. These methods can predict molecular geometries, NMR chemical shifts, and electronic excitation energies, providing a deeper understanding of the structure-property relationships in benzophenone derivatives googleapis.com.

Computational and Theoretical Investigations of 2 Fluoro 4 Hydroxybenzophenone

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and properties of molecules. For 2-Fluoro-4'-hydroxybenzophenone, these computational methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules. Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to describe excited state properties, such as electronic absorption spectra.

These methods are instrumental in understanding the behavior of this compound at the molecular level. DFT calculations can predict its geometry, vibrational frequencies, and other ground-state properties. TD-DFT calculations, on the other hand, are used to simulate its UV-Vis absorption spectrum, providing information about its electronic transitions.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is an approximation to the exchange-correlation energy, which is a key component of the total energy in DFT. A basis set is a set of mathematical functions used to build molecular orbitals.

For accurate predictions of molecular properties, it is crucial to select an appropriate combination of a functional and a basis set. researchgate.net Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost for many applications. researchgate.net

The choice of basis set is equally important. Basis sets of at least triple-ζ quality are often necessary to obtain accurate results for geometry and vibrational frequencies. researchgate.net For properties like polarizabilities, property-optimized augmented basis sets can significantly reduce errors. researchgate.net The use of diffuse functions in the basis set is also critical for describing the behavior of electrons that are far from the nucleus, which is important for anions and excited states. researchgate.netarxiv.org

A systematic evaluation of different functionals and basis sets is often performed to find the most suitable level of theory for the specific properties of interest. This ensures that the computational results are reliable and can be confidently compared with experimental data.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. Molecular orbital analysis provides a framework for understanding the distribution of electrons within a molecule and how this distribution influences its behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The interaction between electron-donating and electron-accepting groups within a molecule can lead to a smaller HOMO-LUMO gap. umich.edu

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A larger gap suggests greater stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is the potential experienced by a positive point charge at a particular location on the electron density surface of a molecule.

The MEP surface is typically color-coded to indicate different potential values. Regions of negative potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to sites with a high electron density, such as lone pairs on electronegative atoms. Regions of positive potential (often colored blue) are electron-poor and are prone to nucleophilic attack. These areas are typically found around electropositive atoms like hydrogen. ias.ac.inresearchgate.net

By analyzing the MEP surface of this compound, one can identify the most likely sites for chemical reactions. For instance, the oxygen atom of the carbonyl group and the hydroxyl group are expected to be regions of negative potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms attached to the fluorine and oxygen atoms are likely to be regions of positive potential, making them targets for nucleophiles.

Intramolecular charge transfer (ICT) is the transfer of electronic charge between different parts of a molecule upon electronic excitation. This phenomenon is particularly important in molecules that contain both electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the hydroxyl group (-OH) can act as an electron-donating group, while the carbonyl group (C=O) and the fluorine atom (-F) can act as electron-withdrawing groups. Upon absorption of light, an electron can be promoted from a molecular orbital primarily localized on the electron-donating part of the molecule to a molecular orbital primarily localized on the electron-accepting part. This process is known as a charge-transfer interaction. nih.gov

The extent of ICT can be influenced by the solvent polarity. In polar solvents, the charge-separated excited state can be stabilized, which may lead to a red-shift (shift to longer wavelengths) of the emission spectrum. The study of ICT is crucial for understanding the photophysical properties of the molecule and its potential applications in areas such as molecular electronics and sensors.

Chemical Reactivity Descriptors

Theoretical calculations provide valuable insights into the chemical behavior of molecules. For this compound, computational studies have elucidated several key reactivity descriptors that help in understanding its electronic structure and interaction potential. These descriptors are derived from molecular orbital energies and are crucial for predicting how the molecule will behave in a chemical reaction.

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental quantum chemical parameters that describe the reactivity of a molecule. IP represents the energy required to remove an electron from a molecule, while EA is the energy released when a molecule accepts an electron. These values are closely related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). For 4-fluoro-4-hydroxybenzophenone, a structurally related isomer, these reactivity parameters have been computed. researchgate.net A lower ionization potential suggests a better electron-donating capability, while a higher electron affinity indicates a greater ability to accept an electron.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are indicators of a molecule's resistance to change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," implying high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating lower stability and higher reactivity.

The chemical hardness is calculated using the formula: η = (IP - EA) / 2

And the chemical softness is: S = 1 / η

In a theoretical study of 4-fluoro-4-hydroxybenzophenone, the chemical hardness was found to be 4.717 eV. scispace.com This value is lower than that of the parent benzophenone (B1666685) molecule (4.904 eV), suggesting that the substitution of a fluorine atom and a hydroxyl group decreases the stability and increases the reactivity of the molecule. scispace.com This increased reactivity implies a greater tendency to interact with other chemical species.

Electrophilicity Index as a Reactivity Indicator

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net It measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electron acceptor.

The electrophilicity index is defined as: ω = μ² / (2η) where μ is the chemical potential and η is the chemical hardness.

For 4-fluoro-4-hydroxybenzophenone, the electrophilicity index was calculated to be 2.071 eV using the B3LYP functional in a computational study. scispace.com This value is significantly higher than that of unsubstituted benzophenone, which confirms that the substituted molecule has a greater tendency to attract electrons and is thus more electrophilic. scispace.com This increased electrophilicity aligns with the molecule's reduced chemical stability. scispace.com

Chemical Potential Characterization

Chemical potential (μ) describes the tendency of electrons to escape from a system. It is also defined as the negative of electronegativity (χ) and indicates the direction of electron flow in a chemical reaction. Electrons will flow from a region of lower electronegativity (higher chemical potential) to a region of higher electronegativity (lower chemical potential).

The chemical potential is calculated as: μ = -(IP + EA) / 2

Theoretical calculations for 4-fluoro-4-hydroxybenzophenone determined its chemical potential to be -4.421 eV. scispace.com This negative value signifies the molecule's ability to attract electrons from its surroundings.

Table 1: Calculated Chemical Reactivity Descriptors for 4-Fluoro-4'-hydroxybenzophenone (B1295144)

| Parameter | Value (eV) |

| Chemical Hardness (η) | 4.717 scispace.com |

| Electrophilicity Index (ω) | 2.071 scispace.com |

| Chemical Potential (μ) | -4.421 scispace.com |

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching, data storage, and telecommunications. The NLO response of a molecule is governed by its electronic properties, specifically how its charge distribution is affected by an external electric field.

Dipole Moment and Polarizability

For 4-fluoro-4-hydroxybenzophenone, computational studies using the B3LYP functional have determined the dipole moment to be 1.171 Debye and the polarizability to be 1.403×10-30 e.s.u. scispace.com The study also calculated the first-order hyperpolarizability (β), a measure of the nonlinear optical response, to be 7.226×10-30 e.s.u. scispace.com The significant values for these parameters, particularly the hyperpolarizability, suggest that 4-fluoro-4-hydroxybenzophenone exhibits a notable NLO response. scispace.com The polarizability of 4-fluoro-4-hydroxybenzophenone is higher than that of its parent compound, which is consistent with the Maximum Hardness Principle and the Minimum Polarizability Principle. scispace.com

Table 2: Calculated NLO Properties of 4-Fluoro-4'-hydroxybenzophenone

| Property | Value |

| Dipole Moment (μ) | 1.171 Debye scispace.com |

| Polarizability (α) | 1.403×10-30 e.s.u. scispace.com |

| First Hyperpolarizability (β) | 7.226×10-30 e.s.u. scispace.com |

Hyperpolarizability Calculations for NLO Applications

The potential of molecules for use in nonlinear optical (NLO) applications is determined by their hyperpolarizability. Computational chemistry, particularly using density functional theory (DFT), provides a powerful tool for predicting these properties. While specific studies focusing solely on this compound are not prominent in existing literature, extensive theoretical investigations have been performed on its isomer, 4-Fluoro-4'-hydroxybenzophenone, which offers valuable insights into how the benzophenone structure with fluoro and hydroxy substitutions behaves.

A detailed study using first-principles calculations investigated the structural, opto-electronic, and nonlinear properties of 4-Fluoro-4'-hydroxybenzophenone. tandfonline.comuantwerpen.be The research employed DFT methods to analyze the molecule's properties. researchgate.net The key finding from this research was that the 4-Fluoro-4'-hydroxybenzophenone molecule possesses a large hyperpolarizability value, which strongly suggests its potential utility in the development of NLO materials. tandfonline.comuantwerpen.be The molecular electrostatic potential surface was also analyzed to predict the reactive sites of the molecule. researchgate.net Furthermore, time-dependent DFT analysis indicated a red shift in the maximum absorption wavelength when the molecule was in a solvent medium compared to a gaseous phase. tandfonline.comuantwerpen.beresearchgate.net These computational approaches are foundational for assessing the NLO characteristics of related compounds like this compound.

Table 1: Summary of Computational Methods and Findings for 4-Fluoro-4'-hydroxybenzophenone

| Computational Method | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| First Principles Calculation / DFT | Structural & Electronic Properties | Good agreement between calculated and reported wavenumbers. | tandfonline.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-visible Spectra | Red shift observed in solvent medium vs. gaseous phase. | tandfonline.comuantwerpen.be |

| DFT | Nonlinear Optical (NLO) Properties | Molecule exhibits a large hyperpolarizability value, indicating NLO potential. | tandfonline.comuantwerpen.beresearchgate.net |

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) and docking simulations are essential computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. These methods provide atomic-level insights into binding modes, affinity, and the conformational changes that may occur upon binding. This information is critical in drug discovery and toxicology for understanding a compound's potential biological activity and metabolic fate.

Ligand-Protein Interaction Modeling (e.g., with Cytochrome P450, Estrogen Receptor Alpha)

Cytochrome P450 (CYP)

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 90% of commercially available drugs. nih.gov The CYP3A4 isoform is particularly significant, as it is responsible for metabolizing nearly half of all known drugs. mdpi.com Computational modeling of the interactions between a compound like this compound and CYP enzymes is vital for predicting its metabolic profile and potential for drug-drug interactions. mdpi.com

Molecular docking studies are employed to predict how a ligand binds within the active site of a CYP enzyme. nih.gov For instance, in a study on the compound sauchinone, docking analysis was performed with the crystal structure of CYP3A4 (PDB code: 3UA1). nih.gov The simulation predicted a high binding energy and identified key amino acid residues within the active site, such as Phe57, Arg105, Met371, and Glu374, as critical for the interaction. nih.gov A similar methodology would be applied to model the interaction of this compound, providing data on binding affinity (kcal/mol) and identifying the specific residues it interacts with, which is essential for understanding its potential as a CYP substrate or inhibitor. nih.govmdpi.com

Table 2: Example of Docking Results for Sauchinone with Cytochrome P450 Isoforms

| CYP Isoform | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|

| CYP3A4 | -8.64 | Phe57, Arg105, Phe215, Met371, Arg372, Glu374 | nih.gov |

| CYP2B6 | Not specified | Not specified | nih.gov |

| CYP2C19 | Not specified | Not specified | nih.gov |

Estrogen Receptor Alpha (ER-α)

Estrogen Receptor Alpha (ER-α) is a key protein involved in cellular proliferation and is a primary therapeutic target in the treatment of hormone-dependent breast cancers. nih.govmdpi.com Selective estrogen receptor modulators (SERMs), like tamoxifen (B1202), function by interacting with ER-α. mdpi.com Molecular docking is a standard method to evaluate how novel compounds might bind to ER-α and to predict their potential as modulators. researchgate.net

Docking simulations typically place the ligand into the ligand-binding domain of the ER-α crystal structure (e.g., PDB ID: 3ERT). mdpi.comjmbfs.org The simulation calculates the binding energy and details the specific interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Studies on various phytochemicals have identified key amino acid residues in the ER-α binding pocket—including Glu353, Arg394, Leu387, and Thr347—that are crucial for stable binding. nih.govnih.gov The calculated binding energy of a test compound like this compound would be compared to that of a known modulator, such as tamoxifen or its active metabolite 4-hydroxytamoxifen, to gauge its potential efficacy. nih.govmdpi.com

Table 3: Example of Docking Results for Selected Compounds with Estrogen Receptor Alpha (ER-α)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| ZINC95486083 | -11.88 | Glu353, Thr347, Leu387, Arg394 | nih.gov |

| ZINC69481841 | -10.47 | Glu353, Thr347, Leu387, Arg394 | nih.gov |

Photochemistry and Photoreactivity of 2 Fluoro 4 Hydroxybenzophenone

UV Absorption Mechanisms and Characteristics

The absorption of ultraviolet (UV) radiation by a molecule is the initial step in any photochemical process. For benzophenone (B1666685) and its derivatives, the UV spectrum typically exhibits bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally intense and occur at shorter wavelengths, while the n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is weaker and appears at longer wavelengths. osti.gov

Influence of Substituents on UV Absorption Spectrum

The position and intensity of the UV absorption bands of benzophenones are sensitive to the nature and position of substituents on the aromatic rings. osti.gov Substituents can alter the electronic distribution within the molecule through inductive and resonance effects, thereby modifying the energy levels of the molecular orbitals involved in the electronic transitions.

For hydroxybenzophenones, the hydroxyl group (-OH) acts as an electron-donating group through resonance, which can lead to a red shift (bathochromic shift) of the π → π* absorption bands. osti.gov In the case of 2-Fluoro-4'-hydroxybenzophenone, we have two key substituents: a fluoro group at the 2-position and a hydroxyl group at the 4'-position.

| Compound | λmax (nm) | Reference |

|---|---|---|

| Benzophenone | 252.2, 334.0 | osti.gov |

| 4-Hydroxybenzophenone (B119663) | 250.4, 332.0 | osti.gov |

| 2-Hydroxy-4-methoxybenzophenone | - | psu.edu |

| 2,4-Dihydroxybenzophenone | 322.0 | mdpi.com |

Excited State Dynamics and Proton Transfer Processes

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways determine the photoreactivity of the molecule. These pathways include fluorescence, phosphorescence, intersystem crossing to a triplet state, and intramolecular processes such as proton transfer.

Singlet and Triplet Excited States Characterization

The initial photoexcitation promotes the molecule to a singlet excited state (S₁). From the S₁ state, the molecule can return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). edinst.com Benzophenone itself is known for its high ISC efficiency, making it an effective triplet sensitizer. edinst.com The triplet state is typically lower in energy than the corresponding singlet state and has a much longer lifetime. edinst.com

| Compound | Excited State | Lifetime | Measurement Conditions | Reference |

|---|---|---|---|---|

| Benzophenone | Triplet (T₁) | Temperature-dependent | PMMA matrix | edinst.com |

| Ketoprofen | - | 2.74 min (degradation half-time) | MP lamp irradiation | psu.edu |

Solvent Effects on Excited State Deprotonation

The 4'-hydroxy group in this compound introduces the possibility of excited-state proton transfer (ESPT). Phenols are known to become significantly more acidic in the excited state compared to the ground state. nih.gov This increased acidity can lead to the transfer of the phenolic proton to a suitable acceptor, such as a solvent molecule.

The solvent plays a critical role in mediating ESPT processes. osti.govbowdoin.edu In protic solvents like water or alcohols, the solvent molecules can act as proton acceptors and can also stabilize the resulting phenolate (B1203915) anion through hydrogen bonding. bowdoin.edu Studies on 4-hydroxybenzophenone have shown that in aqueous solutions, the excited states undergo deprotonation, leading to fluorescence quenching. researchgate.net In aprotic solvents, this deprotonation is less favorable. researchgate.net

For this compound, the electron-withdrawing nature of the 2-fluoro substituent would be expected to increase the acidity of the 4'-hydroxyl group in both the ground and excited states. This could potentially enhance the rate of excited-state deprotonation in protic solvents. The interplay between the electronic effects of the substituent and the nature of the solvent would determine the efficiency of the ESPT process. The polarity of the solvent can also influence the energy levels of the excited states and the stability of any charge-separated species formed during the photochemical reaction. acs.org

Photodegradation Pathways and Kinetics

The fate of benzophenone derivatives in the environment is of considerable interest due to their widespread use and potential persistence. nih.govmdpi.com Photodegradation is a major pathway for the transformation of many organic pollutants in sunlit surface waters. nih.gov

Environmental Photodegradation Studies as a Model Compound

While there are no specific environmental photodegradation studies using this compound as a model compound, research on other benzophenones provides a framework for understanding its likely environmental fate. The photodegradation of benzophenones in the environment can occur through direct photolysis (absorption of sunlight by the molecule itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen). nih.gov

Given the presence of the phenolic hydroxyl group and the aromatic rings, this compound would be susceptible to attack by hydroxyl radicals. The fluorine substituent may influence the degradation pathways and kinetics. Organofluorine compounds can be persistent in the environment, and their degradation can sometimes lead to the formation of stable and potentially toxic byproducts. nih.gov Therefore, a thorough investigation into the photodegradation of this compound would be necessary to fully assess its environmental impact.

| Compound | Half-life | Conditions | Reference |

|---|---|---|---|

| Ketoprofen | 2.74 min | MP lamp irradiation | psu.edu |

| Florfenicol | 22.43 h | Xenon lamp irradiation | nih.gov |

| Florfenicol | 187.29 h | Solar irradiation | nih.gov |

Mechanism of Photostability Enhancement in Material Applications

The utility of benzophenone derivatives as photostabilizers in materials like polymers and coatings is well-documented. However, the specific substitution pattern of the molecule is critical to its primary stabilization mechanism. The most effective benzophenone-based UV absorbers, such as 2-hydroxy-4-methoxybenzophenone, rely on a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT). This process requires a hydroxyl group to be positioned ortho to the carbonyl group. Upon absorption of UV radiation, an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen occurs. This creates an excited-state keto-tautomer, which rapidly returns to the ground state via non-radiative decay, effectively dissipating the harmful UV energy as heat.

In the case of This compound , the hydroxyl group is located on the second phenyl ring (at the 4'-position) and is therefore not ortho to the carbonyl functionality. Consequently, it cannot undergo the highly efficient ESIPT mechanism.

While it lacks the primary ESIPT pathway, 4-hydroxybenzophenone and its derivatives can still offer a degree of photostability through other, less efficient mechanisms. collectionscanada.gc.casigmaaldrich.comsigmaaldrich.com These compounds absorb UV radiation and can dissipate the energy, albeit without the rapid, non-radiative pathway of ESIPT. sigmaaldrich.comsigmaaldrich.com Their presence in a polymer matrix allows them to function as UV screeners, absorbing a portion of the incident UV light before it can be absorbed by the polymer itself, thus slowing degradation. mdpi.com However, the absence of the ortho-hydroxyl group means they are generally less effective as photostabilizers compared to their 2-hydroxy counterparts. Some studies note that 4-hydroxybenzophenone is less readily photoreduced than benzophenone, suggesting a degree of inherent stability, but its primary application is often as a photoinitiator rather than a stabilizer. collectionscanada.gc.casigmaaldrich.com

Photosensitization Phenomena and Reactive Species Generation

Benzophenone and its derivatives are renowned for their photosensitizing capabilities, a property stemming from their efficient population of a triplet excited state upon UV irradiation. nih.govresearchgate.net This reactivity leads to the generation of other reactive species, including singlet oxygen and radical intermediates.

Upon absorbing UV light, benzophenones undergo a highly efficient intersystem crossing (ISC) from the initial singlet excited state (S₁) to the more stable triplet excited state (T₁). This triplet state is sufficiently long-lived to interact with ground-state molecular oxygen (³O₂), which is itself a triplet diradical. Through a process of energy transfer, the excited benzophenone returns to its ground state while exciting the oxygen molecule to its highly reactive singlet state (¹O₂). nih.govresearchgate.net

This process can be summarized as:

Excitation: BP + hν → ¹BP*

Intersystem Crossing (ISC): ¹BP* → ³BP*

Energy Transfer: ³BP* + ³O₂ → BP + ¹O₂

Singlet Oxygen Quantum Yields (ΦΔ) for Various Photosensitizers

| Photosensitizer | Solvent | Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Rose Bengal | DMSO | 0.76 | nsf.gov |

| Methylene Blue | DMSO | 0.49 | nsf.gov |

| Eosin Y | DMSO | 0.64 | nsf.gov |

| Fluorescein | DMSO | 0.07 | nsf.gov |

| Perinaphthenone | Dichloromethane | ≈1.00 | researchgate.net |

One of the most characteristic photochemical reactions of benzophenones is their photoreduction in the presence of a hydrogen donor. collectionscanada.gc.ca This reaction proceeds via the triplet excited state (³BP*) and results in the formation of a key radical intermediate known as a ketyl radical . collectionscanada.gc.ca

The mechanism involves the abstraction of a hydrogen atom from a suitable donor molecule (e.g., an alcohol like isopropanol (B130326) or ethanol) by the oxygen atom of the excited carbonyl group. collectionscanada.gc.ca

The process is as follows:

Excitation & ISC: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → [BP-H]• + R•

The resulting species, [BP-H]•, is the benzophenone ketyl radical. Studies specifically on 4-hydroxybenzophenone have demonstrated that it undergoes photoreduction to form its corresponding ketyl radical in solvents such as ethanol and isopropanol. collectionscanada.gc.ca The efficiency of this reaction can be lower compared to unsubstituted benzophenone due to the electronic effects of the hydroxyl group. collectionscanada.gc.ca The presence of the electron-withdrawing fluorine atom in this compound would likely influence the reactivity of the triplet state, but the fundamental pathway of ketyl radical formation via hydrogen abstraction remains the primary mechanism for its photoreduction.

Applications of 2 Fluoro 4 Hydroxybenzophenone in Advanced Materials Science

Polymer Chemistry and Photostabilization

The integration of 2-Fluoro-4'-hydroxybenzophenone into polymer systems is a key area of research, aimed at enhancing the functionality and durability of materials. Its contributions range from altering fundamental polymer properties to providing crucial protection against environmental degradation.

Incorporation into Polymer Matrices for Property Modification

The introduction of this compound into polymer matrices can be achieved either as an additive or by chemically bonding it to the polymer backbone. When used as a monomer in polymerization, it becomes an integral part of the polymer chain. This is particularly relevant in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs).

In the production of PAEKs, 4,4'-difluorobenzophenone (B49673) is a standard monomer. However, the presence of isomers such as this compound, even as an impurity, can influence the polymerization process and the final properties of the material. nih.govgoogle.com The reactivity of the fluorine atom is position-dependent, and the presence of the 2-fluoro isomer can affect the regularity of the polymer chain, thereby modifying its crystallinity, solubility, and mechanical characteristics. researchgate.netresearchgate.net

Furthermore, polymerizable versions of hydroxybenzophenones can be synthesized to create copolymers where the UV-absorbing moiety is permanently bound. researchgate.net This prevents the additive from leaching out over time, ensuring long-term stability and performance of the polymer.

Enhancement of Thermal Stability and Flame Retardancy in Polymers

The presence of fluorine and aromatic rings in this compound suggests a positive contribution to flame retardancy. Halogenated compounds are known to act as flame retardants via a gas-phase radical scavenging mechanism, which interrupts the combustion cycle. nih.govumons.ac.be In the condensed phase, the aromatic structure promotes the formation of a protective layer of char upon heating, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. oceanchemgroup.comspecialchem.comnist.gov

Thermal Properties of Related Fluorinated Polymers

| Polymer System | Key Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|---|

| Spiro Polycycloacetal (SPA-DFP) | 4,4′-difluorobenzophenone | 193 °C | 370 °C | rsc.org |

| Poly(aryl ether ketone) (PAEK) | (4-fluorophenyl)hydroquinone & 4,4′-diflourobenzophenone | 148-160 °C | >527 °C | researchgate.net |

| Poly(aryl ether ketone) (PEK-InmCF) | Trifluoromethyl-containing bisphenol & 4,4'-difluorobenzophenone | Not Reported | >520 °C | nih.gov |

UV-Shielding Competency in Polymer Composites

Benzophenone (B1666685) derivatives are widely recognized for their ability to absorb ultraviolet (UV) radiation, making them excellent UV stabilizers for polymers. The benzophenone core structure allows for the harmless dissipation of UV energy as heat. The specific absorption characteristics are influenced by the substituents on the aromatic rings. mdpi.com

Studies on substituted 2,4-dihydroxybenzophenones show that both electron-donating and electron-withdrawing groups can cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). mdpi.com This tunability is crucial for designing UV absorbers that can protect materials from specific ranges of the UV spectrum (200-400 nm). mdpi.com The this compound, with its fluorine and hydroxyl groups, is structured to be an effective UV absorber. When dispersed in a polymer composite, it can significantly improve the material's resistance to photodegradation, preventing discoloration, embrittlement, and loss of mechanical properties.

UV Absorption of Substituted 2,4-Dihydroxybenzophenones

| Compound | Substituent at 4'-position | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|---|

| 2,4-dihydroxybenzophenone | -H | 322.0 nm | mdpi.com |

| 2,4-dihydroxy-4'-methylbenzophenone | -CH3 (electron-donating) | 325.2 nm | mdpi.com |

| 2,4-dihydroxy-4'-bromobenzophenone | -Br (electron-withdrawing) | 327.4 nm | mdpi.com |

Electronic and Optical Materials Development

The distinct electronic and structural characteristics of this compound make it a candidate for use in advanced electronic and optical devices. Its polarity, rigidity, and potential for self-assembly are key attributes in this domain.

Application in Organic Electronics and Organic Light-Emitting Diodes (OLEDs)

The benzophenone framework is a valuable component in the design of materials for organic electronics. It can function as an electron-deficient core, which, when combined with various electron-donating units, can create molecules with properties suitable for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com These materials can be used as hosts in the emissive layer or as the light-emitting dopants themselves. mdpi.com

The introduction of a fluorine atom can significantly modulate the electronic properties of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination within an OLED device, ultimately affecting its efficiency and color purity. rsc.orgnih.gov Comparative studies of OLEDs using halogen-substituted materials have shown that changing the substituent from fluorine to chlorine can alter device performance, indicating the profound impact of the specific halogen used. rsc.org Therefore, derivatives of this compound are of interest for developing new, highly efficient emitter or host materials for OLEDs. mdpi.com

Development of Liquid Crystals Utilizing Molecular Shape and Polarity

The development of liquid crystals (LCs) for display technologies relies on molecules with specific shapes and polarities. Fluorinated compounds are particularly important in this field because the carbon-fluorine bond introduces a strong dipole moment without significantly increasing the molecule's polarizability, which is beneficial for achieving low viscosity and high reliability. nih.govbeilstein-journals.org

The molecular structure of this compound, with its rigid aromatic core and polar fluoro and hydroxyl groups, provides a foundation for creating liquid crystalline materials. While the compound itself may not be liquid crystalline, it serves as an important precursor. For example, the closely related compound 2-fluoro-4-hydroxybenzonitrile (B1301987) is commercially available as a starting material for the synthesis of liquid crystal monomers. lookchem.comgoogle.com Research on fluorosubstituted chiral liquid crystals has demonstrated that the position of the fluorine atom on the aromatic core influences critical properties such as melting points and clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). rsc.org This highlights the potential of using this compound as a building block to design novel liquid crystals with tailored properties for advanced display applications. nih.govbeilstein-journals.org

Exploration in Nonlinear Optical (NLO) Applications

There is a notable lack of specific research and documented exploration into the nonlinear optical (NLO) properties and applications of this compound. Scientific literature extensively covers the NLO characteristics of its isomer, 4-fluoro-4'-hydroxybenzophenone (B1295144), which has been identified as a promising material for NLO applications due to its significant hyperpolarizability. tandfonline.comresearchgate.netuantwerpen.beresearchgate.net Theoretical studies, such as those employing density functional theory, have detailed the electronic and vibrational properties of the 4-fluoro isomer, underscoring its potential in this advanced materials sector. tandfonline.comresearchgate.netuantwerpen.be

Coatings, Paints, and Plastics Industry Contributions

While the broader class of hydroxybenzophenones is well-established for its utility as UV absorbers and stabilizers in coatings, paints, and plastics, specific data on the contributions of this compound to these industries is scarce. collectionscanada.gc.ca Generally, hydroxybenzophenone derivatives are incorporated into polymeric materials to enhance their durability and resistance to photodegradation by absorbing harmful ultraviolet radiation. chemimpex.comontosight.ai For instance, related compounds like 4-Methacryloxy-2-hydroxybenzophenone are functionalized as UV-absorbing monomers that can be integrated into polymer structures for applications in coatings and resins. polysciences.comspecialchem.com

However, dedicated research findings or industrial application reports detailing the performance, efficacy, or specific uses of this compound as a UV stabilizer or additive in coatings, paints, or plastics are not prominently documented. The existing information on this specific isomer is largely confined to its synthesis and its use as a monomer in the creation of specialty polymers like poly(aryl ether ketone)s (PAEKs), rather than its direct application as an additive in the coatings, paints, and plastics industries. researchgate.netnih.govkpi.uagoogle.com

Biological Activity and Interaction Mechanisms of 2 Fluoro 4 Hydroxybenzophenone

Antimicrobial Properties and Efficacy Studies

Research specifically detailing the antimicrobial properties and efficacy of 2-Fluoro-4'-hydroxybenzophenone against various bacterial or fungal pathogens could not be identified in the reviewed literature. While related benzophenone (B1666685) derivatives, such as 2,2',4-trihydroxybenzophenone, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria frontiersin.orgnih.govresearchgate.net, equivalent studies for the this compound variant are not present in the available search results. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) can be provided.

Antitumor and Anticancer Potential